molecular formula C17H15I3N2O3 B13806842 Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- CAS No. 22708-53-8

Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)-

Cat. No.: B13806842
CAS No.: 22708-53-8
M. Wt: 676.03 g/mol
InChI Key: XQLBKXTXLFNMAR-UHFFFAOYSA-N
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Description

Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound that features a butyric acid backbone with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives to introduce the iodine atoms. This is followed by acylation reactions to attach the butyric acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular uptake mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is unique due to its specific substitution pattern, particularly the presence of three iodine atoms.

Properties

CAS No.

22708-53-8

Molecular Formula

C17H15I3N2O3

Molecular Weight

676.03 g/mol

IUPAC Name

4-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]butanoic acid

InChI

InChI=1S/C17H15I3N2O3/c18-11-8-12(19)16(21)15(20)14(11)17(25)22-10-5-1-3-9(7-10)4-2-6-13(23)24/h1,3,5,7-8H,2,4,6,21H2,(H,22,25)(H,23,24)

InChI Key

XQLBKXTXLFNMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCCC(=O)O

Origin of Product

United States

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